7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a unique structure that combines an indenoquinoline core with a methylsulfanylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-component reaction. One efficient method involves the condensation of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate in the presence of a catalyst such as tribromomelamine (TBM) or heterogeneous CuO supported on a zeolite-Y catalyst . The reaction is carried out in ethanol under reflux conditions, resulting in high yields and short reaction times .
Industrial Production Methods
The use of environmentally benign catalysts and solvents, as well as the ability to recycle catalysts, makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound can inhibit enzymes involved in cell proliferation and survival, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 4-hydroxy-2-quinolones
- Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives
Uniqueness
What sets 7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione apart is its unique combination of an indenoquinoline core with a methylsulfanylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23NO2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(4-methylsulfanylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO2S/c1-25(2)12-18-21(19(27)13-25)20(14-8-10-15(29-3)11-9-14)22-23(26-18)16-6-4-5-7-17(16)24(22)28/h4-11,20,26H,12-13H2,1-3H3 |
InChI Key |
PGUFJVHWCUDSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)SC)C(=O)C1)C |
Origin of Product |
United States |
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